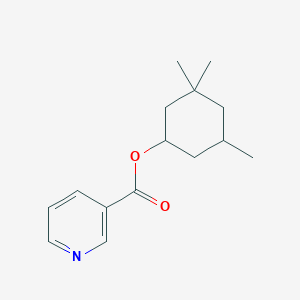
3,3,5-Trimethylcyclohexyl pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ciclonicate is a chemical compound known for its vasodilatory properties. It is classified as a nicotinate ester and is primarily used in the treatment of arteriosclerotic peripheral vascular diseases. The compound’s chemical formula is C15H21NO2, and it has a molar mass of 247.338 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ciclonicate can be synthesized through the esterification of trans-3,3,5-trimethylcyclohexanol with pyridine-3-carboxylic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of Ciclonicate involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ciclonicate undergoes several types of chemical reactions, including:
Oxidation: Ciclonicate can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are employed under basic conditions.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of trans-3,3,5-trimethylcyclohexanol.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ciclonicate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to vascular biology and the effects of vasodilators.
Medicine: Investigated for its potential therapeutic effects in treating vascular diseases.
Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
Ciclonicate exerts its vasodilatory effects by relaxing the smooth muscles in blood vessels, thereby increasing blood flow. The exact molecular targets and pathways involved are not fully elucidated, but it is believed to interact with receptors and enzymes that regulate vascular tone .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic Acid: Another vasodilator with similar properties but different chemical structure.
Pyridinecarboxylic Acids: Compounds with similar functional groups but varying biological activities
Uniqueness
Ciclonicate is unique due to its specific ester structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively target vascular smooth muscles makes it a valuable compound in the treatment of vascular diseases .
Eigenschaften
Molekularformel |
C15H21NO2 |
|---|---|
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
(3,3,5-trimethylcyclohexyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-11-7-13(9-15(2,3)8-11)18-14(17)12-5-4-6-16-10-12/h4-6,10-11,13H,7-9H2,1-3H3 |
InChI-Schlüssel |
GQSGZTBDVNUIQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)
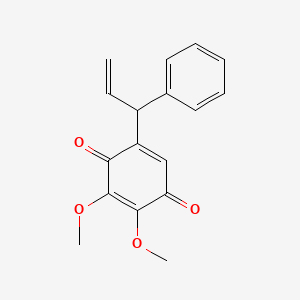
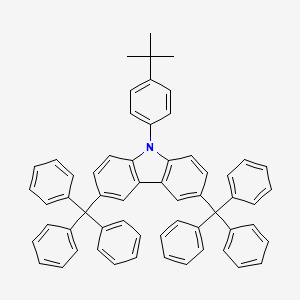
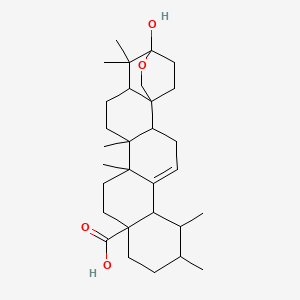

![1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid;ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate](/img/structure/B12294368.png)
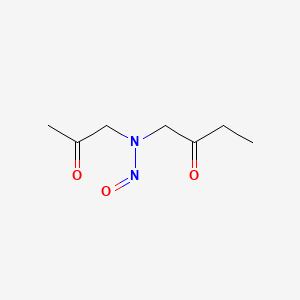
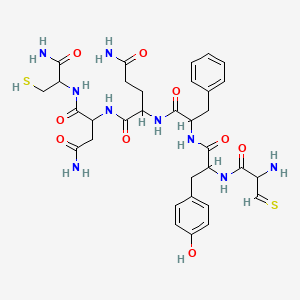
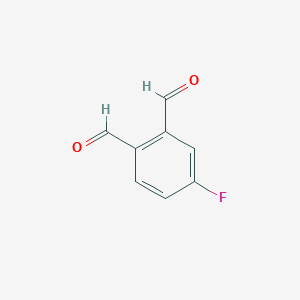
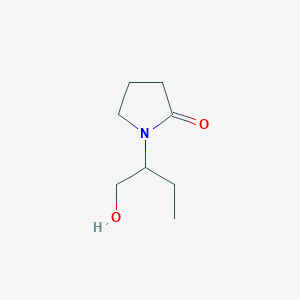

![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12294387.png)


